Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)

Übersicht

Beschreibung

Molecular Structure Analysis

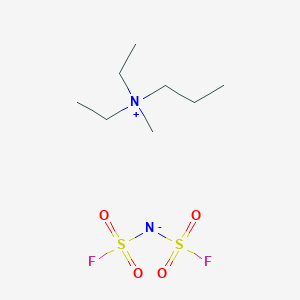

The molecular formula of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is C30H37N5O2.2C2HF3O2 . The InChI key is HVLQCCQYBRDMLJ-IQKNAWRNSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 727.69 . It fluoresces with an excitation wavelength (λex) of 528 nm and an emission wavelength (λem) of 553 nm in 0.1 M phosphate pH 3.0 .Wissenschaftliche Forschungsanwendungen

Chemosensors and Detection Systems

Recent advancements in rhodamine-based chemosensors demonstrate their pivotal role in detecting cations, anions, and small bio-functional molecules like thiols and amino acids. The improvements in rhodamine-based sensors from 2018 to 2022, focusing on their detection limits, mechanisms, and overall performance, highlight the ongoing need for enhanced sensitivity and repeatability in chemical sensing technologies. The comprehensive review by Wang et al. (2022) underscores the potential of rhodamine derivatives in advancing detection methods, despite the challenges that persist in their development (Wang et al., 2022).

Environmental Monitoring and Hydrodynamics

The use of rhodamine WT, closely related to Rhodamine 6G derivatives, for characterizing stream hydrodynamics and transient storage illustrates the environmental applications of these compounds. Runkel's (2015) review of rhodamine WT in freshwater systems addresses its nonconservative behavior and the implications for studying physical transport processes in hydrologic studies. This research highlights the complexities and considerations necessary when employing rhodamine compounds in environmental monitoring (Runkel, 2015).

Analytical and Biochemical Applications

The versatility of rhodamine derivatives extends to analytical and biochemical sciences. Friedman's (2004) exploration of the ninhydrin reaction, which involves rhodamine compounds, reveals their significance in detecting and analyzing amino acids, peptides, and proteins across a spectrum of scientific disciplines. This study emphasizes the broad utility of rhodamine derivatives in enhancing analytical techniques for agricultural, nutritional, and medical research (Friedman, 2004).

Wirkmechanismus

Target of Action

The primary target of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is proteins in proteomics research . It is used as a fluorescent labeling rhodamine, which binds to these proteins and allows for their detection and analysis .

Mode of Action

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) interacts with its protein targets through fluorescent labeling . When exposed to a specific wavelength of light, the compound fluoresces, emitting light at a different wavelength . This change in light emission can be detected and used to identify the presence and location of the target proteins .

Biochemical Pathways

The exact biochemical pathways affected by Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can vary depending on the specific proteins being targetedInstead, it allows researchers to track these proteins and study their roles in various biochemical pathways .

Result of Action

The primary result of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)'s action is the fluorescent labeling of target proteins. This allows for the visualization and tracking of these proteins, facilitating their study and increasing our understanding of their roles and functions .

Action Environment

The action of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can be influenced by various environmental factors. For example, it is sensitive to light and moisture, and should be protected from these elements to maintain its efficacy . Additionally, its fluorescence properties can be affected by the pH of the environment .

Zukünftige Richtungen

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has potential for further development and application in proteomics research and other areas of biotechnology. Its high fluorescence and pH sensitivity make it a valuable tool for studying cellular biology, disease mechanisms, and therapeutic responses .

Biochemische Analyse

Biochemical Properties

Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) plays a crucial role in biochemical reactions due to its high fluorescence quantum yield and photostability . It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and electrostatic interactions with amino acid residues in proteins. The compound’s fluorescence properties make it an excellent tool for studying enzyme kinetics and protein-protein interactions .

Cellular Effects

Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) influences various cellular processes by integrating into cell membranes and interacting with intracellular components . It affects cell signaling pathways by altering the fluorescence signals, which can be used to monitor changes in intracellular calcium levels and other signaling molecules. Additionally, the compound can impact gene expression by binding to nucleic acids and influencing transcriptional activity . Its effects on cellular metabolism include altering the mitochondrial membrane potential, which can be used to study mitochondrial function and health .

Molecular Mechanism

The molecular mechanism of Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) involves its ability to bind to specific biomolecules, such as proteins and nucleic acids . The compound’s fluorescence properties allow it to act as a molecular probe, providing insights into the structural and functional dynamics of biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) can change over time due to its stability and degradation properties . The compound is stable for at least two years when stored at -20°C, but its fluorescence intensity may decrease over time due to photobleaching . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) vary with different dosages in animal models . At low doses, the compound can be used for imaging and tracking cellular processes without causing significant toxicity . At high doses, it may induce toxic effects, including oxidative stress and cell death . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable response . Understanding these dosage effects is crucial for optimizing experimental conditions and ensuring the safety of animal subjects.

Metabolic Pathways

Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) is involved in various metabolic pathways, primarily related to its role as a fluorescent probe . It interacts with enzymes and cofactors involved in cellular metabolism, influencing metabolic flux and metabolite levels . The compound’s fluorescence properties allow researchers to monitor changes in metabolic activity in real-time, providing valuable insights into cellular physiology and disease mechanisms .

Transport and Distribution

The transport and distribution of Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in specific cellular compartments . Its distribution is also affected by factors such as pH and ionic strength, which can influence its binding affinity and localization . Understanding these transport and distribution mechanisms is essential for interpreting experimental results and optimizing the use of the compound in research.

Subcellular Localization

Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be targeted to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness as a molecular probe

Eigenschaften

IUPAC Name |

[9-[3-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(14-19(25)3)29(24-15-20(4)26(34-6-2)18-28(24)37-27)21-8-7-9-22(16-21)30(36)35-13-12-32-11-10-31;2*3-2(4,5)1(6)7/h7-9,14-18,32-33H,5-6,10-13,31H2,1-4H3,(H,35,36);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQCCQYBRDMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC(=CC=C4)C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39F6N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)

![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)

![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)